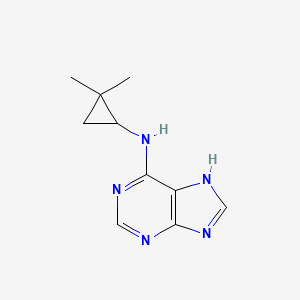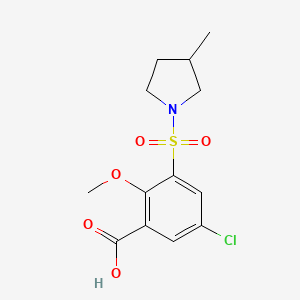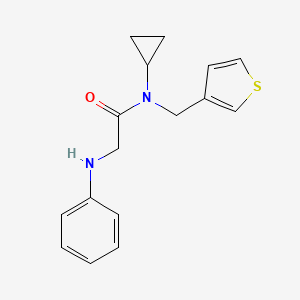![molecular formula C12H18N2O2 B7587110 2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide, commonly known as AHEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHEB belongs to the family of phenethylamines and is structurally similar to dopamine and norepinephrine.
作用机制
AHEB acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs). AHEB has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Biochemical and Physiological Effects
AHEB has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to improved mood and cognitive function. AHEB has also been shown to have neuroprotective properties, protecting neurons from oxidative stress and inflammation. Additionally, AHEB has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
The advantages of using AHEB in lab experiments include its relatively simple synthesis method, its potential therapeutic applications in various fields of research, and its neuroprotective and anti-cancer properties. However, AHEB has limitations in terms of its potential side effects and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for AHEB research. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another potential direction is to explore its potential anti-cancer properties and develop AHEB-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of AHEB and its potential side effects.
Conclusion
In conclusion, AHEB is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its relatively simple synthesis method, neuroprotective and anti-cancer properties, and potential therapeutic applications make it an attractive compound for further research. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of AHEB involves the reaction between 4-hydroxyphenethylamine and butyryl chloride. The resultant product is then treated with ammonium hydroxide to form AHEB. The synthesis process is relatively simple and can be accomplished in a laboratory setting.
科学研究应用
AHEB has been studied for its potential therapeutic applications in various fields of research. It has been shown to have neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. AHEB has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
属性
IUPAC Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(13)12(16)14-8-7-9-3-5-10(15)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIAAWMCLRDGAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![3-[[[Ethyl(propan-2-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587036.png)
![3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)

![4-[(2-Cyclopentylethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7587076.png)
![1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)


![3-[(2-Aminopropanoylamino)methyl]benzoic acid](/img/structure/B7587102.png)
![(2S)-2-amino-3-methyl-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B7587118.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)